Sodium Erythorbate

Meat Science Food Packaging Color Stability

Formulators replacing sulfites in processed meats or reducing nitrosamine levels face stability and regulatory challenges; generic substitution of ascorbate for erythorbate risks altered curing kinetics and divergent safety profiles. Sodium erythorbate delivers equivalent antioxidant efficacy and color stabilization at lower cost, with independent regulatory standing and faster curing acceleration. • Faster curing kinetics vs. ascorbic acid; equivalent color stabilization at 0.5-1.5% in high-oxygen MAP systems • Sulfite-free enzymatic browning inhibitor for fresh-cut produce (effective at pH ~7.8); reduces ortho-quinones to ortho-diphenols • Synergistic antioxidant with tocopherols in frying oils, baked goods & emulsified fat products at lower procurement cost

Molecular Formula C6H7NaO6
Molecular Weight 198.11 g/mol
CAS No. 6381-77-7
Cat. No. B1262267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Erythorbate
CAS6381-77-7
SynonymsD-araboascorbic acid
erythorbic acid
erythroascorbic acid
isoascorbic acid
isoascorbic acid, disodium salt
isoascorbic acid, monosodium salt
isoascorbic acid, sodium salt
sodium erythorbate
Molecular FormulaC6H7NaO6
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
InChIInChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1/t2-,5-;/m1./s1
InChIKeyPPASLZSBLFJQEF-RKJRWTFHSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 64 °F (NTP, 1992)
Freely soluble in water, very slightly soluble in ethanol
Soluble in water
16 g soluble in 100 mL wate

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Erythorbate (CAS 6381-77-7) Technical Overview: Properties and Primary Food Preservation Role


Sodium erythorbate (CAS 6381-77-7), the sodium salt of erythorbic acid (D-isoascorbic acid), is a stereoisomer of sodium ascorbate that functions as a reducing agent and antioxidant in food, beverage, and industrial applications [1]. As a food additive designated E316, it is primarily used to inhibit nitrosamine formation, accelerate curing reactions, and stabilize color in processed meats [2]. The compound appears as a white to slightly yellow crystalline powder, freely soluble in water (approximately 1 g dissolves in 7 mL water), and exhibits reducing properties nearly identical to ascorbic acid despite being a stereoisomer [3]. Sodium erythorbate does not possess vitamin C activity in humans, a key distinction that influences both its regulatory classification and its cost structure relative to ascorbate-based alternatives [4].

Why Sodium Erythorbate Cannot Be Simply Replaced with Ascorbic Acid or Sodium Ascorbate: Key Differentiators


Although sodium erythorbate, ascorbic acid, and sodium ascorbate share structural similarities as reducing agents, direct substitution without formulation adjustment introduces measurable performance and safety deviations. Stability profiles diverge markedly depending on the food matrix: in aqueous systems containing copper ions, ascorbic acid demonstrates slightly greater stability than erythorbic acid, while both free acids are more stable than their sodium salts [1]. In the presence of glycine, however, this trend reverses, with the sodium salts exhibiting superior stability [2]. More critically, in vivo carcinogenicity studies reveal that sodium erythorbate promotes urinary bladder carcinogenesis in BBN-initiated rats at 5% dietary inclusion, whereas ascorbic acid at identical concentration does not [3]. Additionally, sodium erythorbate accelerates curing reactions more rapidly than ascorbic acid in meat systems, a kinetic difference that directly impacts process timing and residual nitrite levels [4]. These divergent stability, kinetic, and toxicological profiles preclude generic interchange without validation.

Sodium Erythorbate vs. Ascorbic Acid and Sodium Ascorbate: Head-to-Head Quantitative Comparison Data


Color Stabilization Efficacy in High-Oxygen Modified Atmosphere Packaged Beef: Sodium Erythorbate Matches Ascorbic Acid at Lower Cost

In a direct head-to-head comparison on bone-in beef steaks packaged under high-oxygen modified atmosphere (80% O2, 20% CO2), sodium erythorbate demonstrated equivalent efficacy to ascorbic acid for inhibiting lumbar vertebrae discoloration over 24 hours of refrigerated display (P > 0.05) [1]. At treatment concentrations of 0.5%, 1.0%, or 1.5% (wt/wt), both compounds significantly improved vertebrae redness compared to untreated controls and lower concentrations (0%, 0.05%, 0.1%) (P < 0.05) [2]. No detrimental effects on longissimus lumborum muscle color were observed with either compound [3].

Meat Science Food Packaging Color Stability

Superior Stability of Sodium Erythorbate over Sodium Ascorbate in Dry State: A Critical Storage and Handling Advantage

Sodium erythorbate exhibits superior stability in the dry state compared to sodium ascorbate, while maintaining identical antioxidant functionality [1]. Technical datasheets confirm that sodium erythorbate remains reasonably stable in air under dry conditions, whereas sodium ascorbate is more susceptible to degradation [2]. This stability differential translates directly to extended shelf life and reduced procurement frequency in industrial settings. Conversion equivalency data indicates that 1.09 parts of sodium erythorbate are equivalent to 1 part of sodium ascorbate on a weight basis [3].

Antioxidant Stability Shelf Life Food Additive Storage

Differential Carcinogenic Promotion in Rat Bladder Model: Sodium Erythorbate vs. Ascorbic Acid Safety Profile Distinction

In a comparative two-stage urinary bladder carcinogenesis study using F344 rats initiated with 0.05% N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) in drinking water, dietary administration of 5% sodium erythorbate significantly increased incidences of preneoplastic lesions, papilloma, and cancer of the urinary bladder, whereas administration of 5% ascorbic acid did not [1]. The promoting effect of sodium erythorbate was associated with increases in urinary pH, sodium content, and MgNH4PO4 crystal formation [2]. This study establishes a clear toxicological differentiation between sodium erythorbate and ascorbic acid under identical experimental conditions.

Toxicology Carcinogenicity Food Safety

Equivalent Synergistic Antioxidant Effect with Tocopherols in Lipid Systems: Erythorbic Acid Matches L-Ascorbic Acid Performance

In studies evaluating synergistic antioxidant effects with tocopherols on lard and palm oil using oven tests and Active Oxygen Method (AOM) tests, erythorbic acid demonstrated antioxidant and synergistic effects that were essentially the same as those of L-ascorbic acid [1]. The diastereoisomers performed equivalently in protecting lipid substrates from oxidation when combined with tocopherols, indicating that stereochemistry does not impair the fundamental reducing mechanism in this application context [2].

Lipid Oxidation Synergistic Antioxidants Food Oils

Sodium Erythorbate Optimal Application Scenarios: Where Evidence Supports Selection Over Alternatives


Cost-Sensitive Meat Curing and Color Stabilization Requiring Ascorbic Acid-Level Performance

Sodium erythorbate is the preferred reducing agent for cured meat products when formulation economics are a primary driver and equivalent color stabilization to ascorbic acid is required [9]. The evidence demonstrates that sodium erythorbate at 0.5-1.5% provides statistically indistinguishable color protection compared to ascorbic acid in high-oxygen MAP systems [10]. This application leverages the compound's faster curing acceleration kinetics relative to ascorbic acid while maintaining cost advantages, making it suitable for large-scale processed meat manufacturing where batch-to-batch consistency and margin optimization are critical [8].

Lipid-Rich Food Preservation Leveraging Tocopherol Synergy Without Premium Ascorbate Pricing

In oils, fats, and lipid-containing food products where tocopherols are employed as primary antioxidants, sodium erythorbate provides equivalent synergistic enhancement to L-ascorbic acid at lower procurement cost [9]. The quantitative equivalence in antioxidant activity between erythorbic acid and L-ascorbic acid in these systems justifies substitution in applications including frying oils, baked goods, and emulsified fat products [10]. This scenario is particularly relevant for industrial food manufacturers seeking to maintain oxidative stability specifications while reducing raw material expenditure.

Fresh-Cut Produce Anti-Browning Applications Where Sulfite Replacement is Mandated

Following the FDA ban on sulfites as preservatives in fresh produce applications, sodium erythorbate has emerged as a compliant alternative for enzymatic browning inhibition [9]. Patent-protected processes utilize sodium erythorbate in weakly basic solutions (pH ~7.8) as both a neutralizing agent and reducing agent to inhibit polyphenol oxidase-catalyzed browning in peeled potatoes and other fresh-cut fruits and vegetables [10]. The ability of sodium erythorbate to reduce ortho-quinones back to ortho-diphenols provides mechanistic browning control without the regulatory and consumer acceptance issues associated with sulfites [8].

Applications Requiring Validation Separate from Ascorbic Acid Safety Assessments

The differential carcinogenic promotion profile of sodium erythorbate versus ascorbic acid in rodent bladder models mandates that safety evaluations for sodium erythorbate-containing formulations cannot rely on read-across from ascorbic acid data [9]. This regulatory distinction is particularly relevant for products with potential long-term dietary exposure where comprehensive toxicological documentation specific to sodium erythorbate is required. The EFSA re-evaluation established a NOAEL of 650 mg/kg bw/day and confirmed an ADI of 6 mg/kg bw/day specifically for erythorbic acid and sodium erythorbate, independent of ascorbate safety assessments [10].

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